molecular formula C12H16N2O3 B11022898 2-nitro-N-pentylbenzamide

2-nitro-N-pentylbenzamide

Cat. No.: B11022898
M. Wt: 236.27 g/mol
InChI Key: KEAXJZLSNYFSJE-UHFFFAOYSA-N
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Description

2-Nitro-N-pentylbenzamide is an organic compound with the molecular formula C12H16N2O3 It is characterized by the presence of a nitro group (-NO2) attached to a benzamide structure, with a pentyl chain substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-nitro-N-pentylbenzamide typically involves the nitration of N-pentylbenzamide. The process begins with the preparation of N-pentylbenzamide, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions: 2-Nitro-N-pentylbenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents under appropriate conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions, leading to the formation of different oxidation products.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 2-amino-N-pentylbenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzamide structure.

Scientific Research Applications

2-Nitro-N-pentylbenzamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted benzamides and related compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The nitro group is known to play a role in the bioactivity of such compounds.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-nitro-N-pentylbenzamide is primarily related to the presence of the nitro group. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. These interactions may lead to the inhibition of specific enzymes or disruption of cellular processes, contributing to the compound’s biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Nitro-N-pentylbenzamide can be compared with other nitro-substituted benzamides, such as:

  • 4-Nitro-N-pentylbenzamide
  • N-ethyl-2-nitro-N-phenylbenzamide
  • N-methyl-2-nitro-N-phenylbenzamide

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the pentyl chain and the position of the nitro group contribute to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

2-nitro-N-pentylbenzamide

InChI

InChI=1S/C12H16N2O3/c1-2-3-6-9-13-12(15)10-7-4-5-8-11(10)14(16)17/h4-5,7-8H,2-3,6,9H2,1H3,(H,13,15)

InChI Key

KEAXJZLSNYFSJE-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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